L-Homophenylalanine tert-Butyl Ester

Descripción general

Descripción

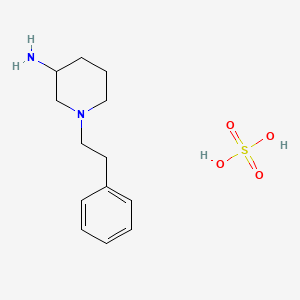

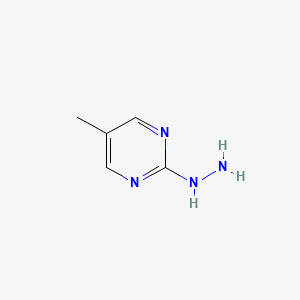

L-Homophenylalanine tert-Butyl Ester is a chemical compound with the IUPAC name tert-butyl (2S)-2-amino-4-phenylbutanoate hydrochloride . It is used as a reactant in the preparation of macrocyclic compounds as TNFα modulators useful in combination treatment of diseases . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, dyestuffs, and the food industry .

Molecular Structure Analysis

The molecular formula of L-Homophenylalanine tert-Butyl Ester is C14H22ClNO2 . Its molecular weight is 271.79 . The InChI code is 1S/C14H21NO2.ClH/c1-14(2,3)17-13(16)12(15)10-9-11-7-5-4-6-8-11;/h4-8,12H,9-10,15H2,1-3H3;1H/t12-;/m0./s1 .Chemical Reactions Analysis

Tert-butyl esters can undergo various chemical reactions. For instance, the reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields . The Steglich Esterification is a common method for the formation of tert-butyl esters .Physical And Chemical Properties Analysis

L-Homophenylalanine tert-Butyl Ester is a solid at room temperature . It should be stored sealed in a dry place at room temperature . It is soluble in methanol .Aplicaciones Científicas De Investigación

Peptide Synthesis

L-Homophenylalanine tert-Butyl Ester is widely used in peptide synthesis. The tert-butyl ester group is an excellent protecting group for carboxylic acids due to its stability against various nucleophiles and reducing agents, and its convenient deprotection under acidic conditions . This makes it particularly useful in the synthesis of peptides, where protecting groups are often required to prevent unwanted side reactions.

Organic Synthesis

L-Homophenylalanine tert-Butyl Ester is an important raw material and intermediate used in organic synthesis . It can be involved in a variety of chemical reactions, contributing to the synthesis of a wide range of organic compounds.

Agrochemicals Production

This compound is also used in the production of agrochemicals . Its unique properties can be exploited to develop new pesticides, herbicides, and other agricultural chemicals that enhance crop protection and productivity.

Dye Manufacturing

In the dye industry, L-Homophenylalanine tert-Butyl Ester is used as a raw material and intermediate . It can be used in the synthesis of various dyes, contributing to the creation of a wide spectrum of colors and shades.

Food Industry

L-Homophenylalanine tert-Butyl Ester finds its application in the food industry . Although the specific applications are not detailed in the sources, it’s plausible that it could be used in the synthesis of food additives, flavorings, or other compounds used in food processing.

Development of New Synthetic Methods

Research has been conducted to develop new methods for the tert-butylation of carboxylic acids and alcohols using L-Homophenylalanine tert-Butyl Ester . These new synthetic methods could have wide-ranging applications in various fields of chemistry.

Safety and Hazards

L-Homophenylalanine tert-Butyl Ester is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mecanismo De Acción

Target of Action

L-Homophenylalanine tert-Butyl Ester is a derivative of the amino acid phenylalanine . As such, it may interact with biological targets that recognize or metabolize phenylalanine.

Mode of Action

As a tert-butyl ester, it can undergo reactions such as deprotection and transesterification . The tert-butyl group serves as a protecting group that can be removed under certain conditions . This property can be utilized in synthetic chemistry for the creation of more complex molecules.

Pharmacokinetics

The pharmacokinetics of L-Homophenylalanine tert-Butyl Ester, including its absorption, distribution, metabolism, and excretion (ADME) properties, have not been extensively studied. As a general rule, the pharmacokinetic properties of a compound depend on its chemical structure and the biological system in which it is studied. The tert-butyl ester group may influence the compound’s solubility and permeability, which in turn can affect its absorption and distribution .

Action Environment

The action of L-Homophenylalanine tert-Butyl Ester can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound and its interactions with biological targets . Furthermore, the presence of other molecules can influence its reactivity. For example, certain reagents can remove the tert-butyl protecting group .

Propiedades

IUPAC Name |

tert-butyl (2S)-2-amino-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)12(15)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANQRTXTMVVNCH-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Tert-butyl 2-amino-4-phenylbutanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1419715.png)

![N-[(1-Methylpiperidin-4-YL)methyl]-2-phenylethanamine dihydrochloride](/img/structure/B1419719.png)

![{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}(tetrahy-drofuran-2-ylmethyl)amine dihydrochloride](/img/structure/B1419720.png)

![3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1419723.png)

![[(4-Methoxy-benzyl)-methyl-amino]-acetic acid hydrochloride](/img/structure/B1419727.png)

![N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1419728.png)